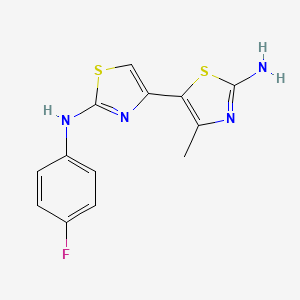
6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as “LY294002” and is a potent inhibitor of phosphoinositide 3-kinase (PI3K), a signaling enzyme that plays a crucial role in several cellular processes.
作用机制
LY294002 works by inhibiting the activity of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one. 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one is activated by various growth factors and cytokines, which leads to the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3, in turn, activates downstream signaling pathways, including the Akt/mTOR pathway, which regulates cell growth and survival. LY294002 binds to the ATP-binding site of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one and prevents its activation, thereby inhibiting downstream signaling pathways.
Biochemical and Physiological Effects
LY294002 has been shown to have several biochemical and physiological effects. Inhibition of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one signaling by LY294002 has been shown to induce apoptosis (programmed cell death) in cancer cells. LY294002 has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is crucial for tumor growth and metastasis. In addition, LY294002 has been shown to improve insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
LY294002 has several advantages for lab experiments. It is a potent and selective inhibitor of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one, which makes it a valuable tool for studying the role of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one in various cellular processes. LY294002 is also stable and can be easily synthesized in large quantities. However, LY294002 has some limitations for lab experiments. It is not a specific inhibitor of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one, and can also inhibit other kinases, which can lead to off-target effects. In addition, LY294002 can be toxic at high concentrations, which can limit its use in some experiments.
未来方向
LY294002 has several potential future directions for scientific research. One area of research is the development of more specific and potent inhibitors of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one. Another area of research is the identification of new targets downstream of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one signaling pathways, which can lead to the development of new therapies for diseases such as cancer and diabetes. LY294002 can also be used in combination with other drugs to enhance their efficacy and reduce toxicity. Overall, LY294002 has the potential to be a valuable tool for scientific research and the development of new therapies for various diseases.
合成方法
LY294002 is a synthetic compound that can be prepared using various methods. One of the most common methods involves the reaction of 6-chloro-2H-chromen-2-one with morpholine and diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction yields LY294002 as a white solid, which can be purified using column chromatography.
科学研究应用
LY294002 has been extensively used in scientific research to study the role of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one in various cellular processes. 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one is a signaling enzyme that is involved in several cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of 6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one signaling has been implicated in several diseases, including cancer, diabetes, and autoimmune disorders.
属性
IUPAC Name |
6-chloro-3-(morpholine-4-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4/c15-10-1-2-12-9(7-10)8-11(14(18)20-12)13(17)16-3-5-19-6-4-16/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIPSNQSMMHFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5854894.png)



![N-cyclopentyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B5854916.png)

![4-bromo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one O-acetyloxime](/img/structure/B5854933.png)

![methyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5854948.png)


![3-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B5854965.png)
